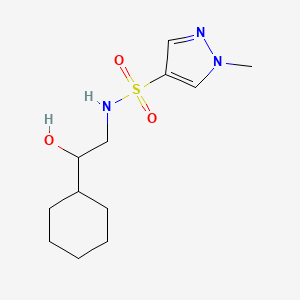
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic molecule known for its diverse chemical properties and applications. This compound is characterized by its unique structure, which combines a phenylsulfonyl group, a tetrahydroisoquinoline core, and an acetamide linked via an o-tolyloxy group. It is predominantly utilized in scientific research for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available materials. Key steps may include the formation of the tetrahydroisoquinoline ring through Pictet-Spengler reaction, sulfonylation with phenylsulfonyl chloride under basic conditions, and subsequent o-tolyloxy acetylation. Precise reaction conditions, including temperature control and the use of specific solvents (like dichloromethane or ethanol), are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial synthesis might scale up these laboratory methods, integrating more robust and cost-effective procedures, including continuous flow chemistry and advanced purification techniques such as chromatography and crystallization. Automation and stringent quality controls are applied to ensure consistency and safety.
Types of Reactions:
Oxidation: : This compound can undergo oxidative transformations, possibly affecting the tetrahydroisoquinoline ring or the phenylsulfonyl group.
Reduction: : Specific reduction reactions may target the acetamide group or other reducible functional groups.
Substitution: : this compound may participate in nucleophilic or electrophilic substitution reactions, primarily involving the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Solvents like tetrahydrofuran or acetonitrile.
Major Products Formed:
Oxidation products may include sulfoxides or sulfones.
Reduction can yield amines or alcohols.
Substitution reactions might result in various derivatives, depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for complex molecular architectures and as a model compound in synthetic organic chemistry. Biology : Studied for its potential interactions with biological macromolecules, possibly affecting enzyme activity or cell signaling pathways. Medicine : Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : Explored for applications in material science, including as a precursor for advanced polymers or dyes.
Mécanisme D'action
The precise mechanism by which N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide exerts its effects often depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. For instance, it may bind to enzyme active sites, altering their activity, or interact with cellular receptors to modulate signaling pathways. The involvement of the phenylsulfonyl and o-tolyloxy groups in these interactions is critical, possibly influencing binding affinity and specificity.
Similar Compounds
N-(2-Phenylsulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide: Similar structure with a meta-tolyloxy instead of ortho.
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide: Para-tolyloxy analog.
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(phenoxy)acetamide: Phenoxy group replacing the tolyloxy group.
Uniqueness: : this compound stands out due to the specific orientation of the tolyloxy group, which can influence its reactivity and biological interactions, possibly offering unique therapeutic advantages or chemical properties. Its exact steric and electronic effects could be distinct, making it a compound of interest in both academic research and practical applications.
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-6-10-23(18)30-17-24(27)25-21-12-11-19-13-14-26(16-20(19)15-21)31(28,29)22-8-3-2-4-9-22/h2-12,15H,13-14,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKNZZDFMSLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)


![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)
![(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2582738.png)

![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)



![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2582746.png)

